Host:Guest Stoichiometry Divergence from the Meta-Isomer Analog
The target compound, H1·½Aniline, forms with a 2:1 host-to-guest ratio. This contrasts directly with the inclusion compound of its constitutional isomer H2, 9-(3-methoxyphenyl)-9H-xanthen-9-ol, which crystallizes as a 1:1 complex H2·Aniline under the same conditions. This difference in stoichiometry arises from the distinct hydrogen bonding networks in each crystal [1].
| Evidence Dimension | Crystal stoichiometry (host-guest ratio) |
|---|---|
| Target Compound Data | H·½Aniline (host:guest ratio 2:1) |
| Comparator Or Baseline | H2·Aniline, where H2 = 9-(3-methoxyphenyl)-9H-xanthen-9-ol. Ratio = 1:1. |
| Quantified Difference | 2:1 host:guest ratio for the target versus a 1:1 ratio for the isomeric comparator. |
| Conditions | Crystals grown from aniline solution; structures solved by single-crystal X-ray diffraction at ambient conditions. |
Why This Matters
A 2:1 stoichiometry means the target material contains 50% less aniline by mole per host molecule, which is critical for applications where minimal guest content is desired or where precise host-to-guest molar loading must be controlled in formulation or reactivity studies.
- [1] Jacobs, A., Nassimbeni, L. R., & Taljaard, J. H. (2005). Inclusion compounds of isomeric xanthenol hosts with aniline. CrystEngComm, 7, 731-734. https://doi.org/10.1039/B515436G View Source
